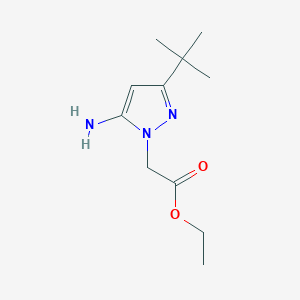

2-(5-氨基-3-叔丁基-1H-吡唑-1-基)乙酸乙酯

描述

Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C11H19N3O2 . It is a solid substance .

Synthesis Analysis

The synthesis of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate and similar compounds often involves reactions of β-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines . N-tert.butylpyrazole intermediates have been reported to react with ethylenediamine or propylenediamine via C2 SN Ar to offer related compounds .Molecular Structure Analysis

The molecular structure of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate can be represented by the SMILES stringCCOC(CN1N=C(C(C)(C)C)C=C1N)=O . Physical And Chemical Properties Analysis

Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate is a solid substance . Its molecular weight is 225.29 .科学研究应用

合成和抗菌活性

2-(1H-吡唑-1-基)乙酸乙酯用作合成一系列具有潜在抗菌特性的新化合物的先驱。例如,该化合物已被用于创建席夫碱和 1,3,4-恶二唑衍生物,这些衍生物已针对革兰氏阳性菌和革兰氏阴性菌进行了测试,与标准药物(如环丙沙星和四环素)相比,显示出有希望的结果 (Asif 等人,2021 年)。

海洋真菌化合物和抗氧化活性

对海洋真菌的研究导致发现具有显着抗氧化活性的新化合物。青霉属真菌发酵液的乙酸乙酯提取物产生了已被表征并显示出作为抗氧化剂的潜力的化合物 (吴宏华等人,2010 年)。

绿色合成方法

已采用绿色合成方法来创建吡喃并[2,3-c]-吡唑和吡唑并[1,5-a]嘧啶,突出了在不使用溶剂的情况下合成杂环化合物的环保方法 (Al-Matar 等人,2010 年)。

新型合成路线

已通过缩合反应开发了 1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸乙酯产物的有效合成路线,展示了 N-稠合杂环生成的新途径 (Ghaedi 等人,2015 年)。

抗氧化酚类化合物

在另一项研究中,从核桃仁(Juglans regia L.)中分离出抗氧化酚类化合物,表明使用天然提取物发现新抗氧化剂的潜力 (张子佳等人,2009 年)。

安全和危害

未来方向

Given the wide range of applications of pyrazoles in various fields, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles . This suggests that ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate and similar compounds may continue to be subjects of interest in future research.

作用机制

Target of Action

This compound is a part of a unique collection of chemicals provided for early discovery researchers

Mode of Action

It is known that 5-amino-pyrazoles, a class of compounds to which this compound belongs, are versatile synthetic building blocks in the synthesis of remarkable organic molecules .

Biochemical Pathways

5-amino-pyrazoles have been used in the synthesis of diverse heterocyclic compounds, suggesting that they may interact with a variety of biochemical pathways .

Result of Action

As a part of a collection of unique chemicals for early discovery researchers, its effects are still under investigation .

属性

IUPAC Name |

ethyl 2-(5-amino-3-tert-butylpyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-5-16-10(15)7-14-9(12)6-8(13-14)11(2,3)4/h6H,5,7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLKNVALGKYXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=N1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

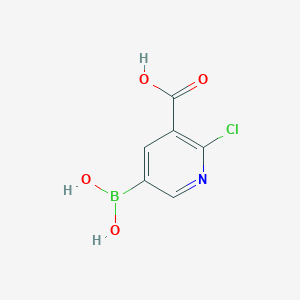

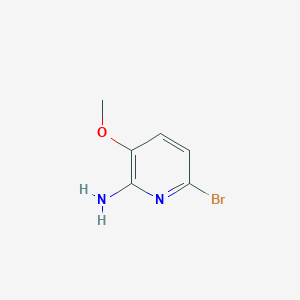

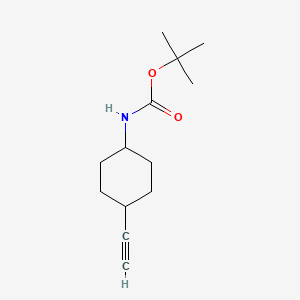

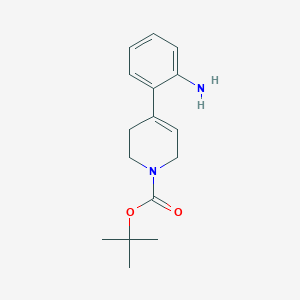

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

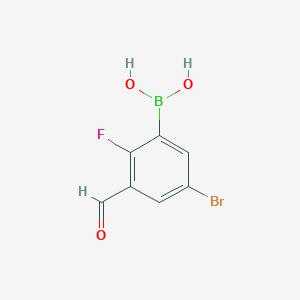

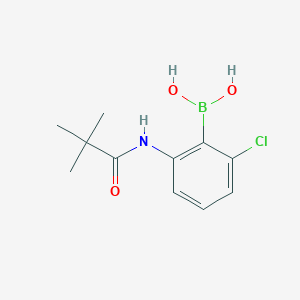

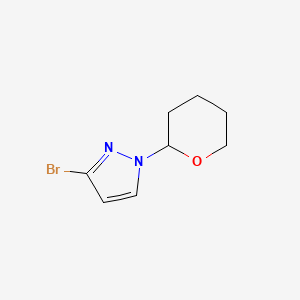

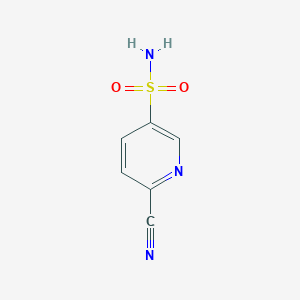

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate](/img/structure/B1526627.png)

![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1526633.png)

![4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol](/img/structure/B1526639.png)